Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-
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Overview
Description
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-, also known as PPPhO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPPhO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 466.59 g/mol. In
Scientific Research Applications
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a building block for the synthesis of novel organic compounds with unique properties. In materials science, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be incorporated into polymers to enhance their mechanical and thermal properties. In organic chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a ligand in catalytic reactions. In medicinal chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been investigated for its potential as an anticancer agent.
Mechanism Of Action
The mechanism of action of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as an anticancer agent is not fully understood. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
Biochemical And Physiological Effects
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been found to have low toxicity in vitro and in vivo. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can cause DNA damage in human lymphocytes at high concentrations. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the nervous system.
Advantages And Limitations For Lab Experiments
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily stored and transported. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively easy to synthesize, making it accessible to researchers. However, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has limitations in terms of its solubility and reactivity. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is only soluble in organic solvents and can be difficult to handle in aqueous solutions. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively unreactive, which limits its use in certain types of reactions.
Future Directions
There are several future directions for research on Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. One area of interest is the development of new synthetic methods for Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- that are more efficient and cost-effective. Another area of interest is the investigation of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a building block for the synthesis of new materials with unique properties is an area of active research.
Synthesis Methods
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be synthesized through a multi-step process involving the reaction of phenoxybenzene with 4-bromoanisole in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromo-1,3-diphenoxybenzene to yield Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. The synthesis of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is relatively complex and requires specialized equipment and expertise.
properties
CAS RN |
10469-83-7 |
---|---|
Product Name |
Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- |
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenoxy-3-(4-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-8-19(9-4-1)25-21-14-16-22(17-15-21)27-24-13-7-12-23(18-24)26-20-10-5-2-6-11-20/h1-18H |
InChI Key |
GWXBGFIYQHKUSH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4 |
Other CAS RN |
10469-83-7 |
synonyms |
1-Phenoxy-3-(4-phenoxyphenoxy)benzene |
Origin of Product |
United States |
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